2-Cyclohexen-1-one, 3,5-dimethyl-, oxime
Description
2-Cyclohexen-1-one, 3,5-dimethyl-, oxime is a cyclohexenone oxime derivative characterized by a ketoxime functional group (-NOH) at the 1-position of the cyclohexenone ring and methyl substituents at the 3- and 5-positions. The parent compound has a molecular formula of C₈H₁₂O, a molecular weight of 124.18 g/mol, and an IUPAC Standard InChIKey NOQKKFBBAODEHN-UHFFFAOYSA-N . The oxime derivative would result from the substitution of the ketone group (-C=O) with an oxime (-C=N-OH), altering its reactivity and physicochemical properties.
Properties
CAS No. |
67543-92-4 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-(3,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO/c1-6-3-7(2)5-8(4-6)9-10/h4,7,10H,3,5H2,1-2H3 |
InChI Key |
JUJKSXCZYPGETN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=NO)C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Cyclohexenone Oximes
The following table compares 2-cyclohexen-1-one, 3,5-dimethyl-, oxime with similar compounds based on substituent patterns, molecular properties, and applications:
Key Observations:
Substituent Effects: Methyl groups: The 3,5-dimethyl substitution in the parent compound reduces ring strain and enhances stability compared to unsubstituted cyclohexenones . Aromatic vs. Aliphatic Substituents: Phenyl-substituted oximes (e.g., 2-phenyl-) exhibit distinct electronic properties due to resonance effects, influencing their UV/Vis spectra and reactivity .
Functional Group Influence: Oxime Group: Introduces hydrogen-bonding capacity (NOH group), increasing polarity and solubility in protic solvents compared to the parent ketone. Ethoxyimino Groups: Found in pesticide derivatives (e.g., cycloxydim), these groups enhance bioactivity by mimicking natural substrates in enzyme inhibition .
Applications: Agrochemicals: Derivatives like cycloxydim and sethoxydim are commercial herbicides targeting lipid biosynthesis . Fragrance/Cosmetics: Compounds with conjugated enone systems (e.g., 4-(3-oxo-1-butenyl)) are explored for their odor profiles .
Research Findings and Data
Physicochemical Properties
- 3,5-Dimethyl-2-cyclohexen-1-one: LogP (octanol-water partition coefficient) is predicted to be ~2.5 (calculated from molecular structure), indicating moderate hydrophobicity .
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